Laninamivir

Übersicht

Beschreibung

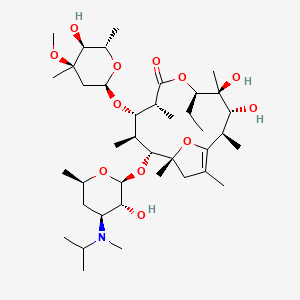

Laninamivir ist ein Neuraminidase-Inhibitor, der zur Behandlung und Prophylaxe von Influenzavirus A und Influenzavirus B eingesetzt wird . Es ist ein lang wirksames Medikament, das durch nasale Inhalation verabreicht wird und in Japan unter dem Namen Inavir vermarktet wird . This compound wurde 2010 in Japan zur Behandlung von Influenza und 2013 zur Prophylaxe zugelassen .

Vorbereitungsmethoden

Die Herstellung von Laninamivir umfasst mehrere Syntheserouten und Reaktionsbedingungen. Ein Verfahren beinhaltet die Reaktion von Zanamivir mit Methanol in Gegenwart eines sauren Kationenaustauscherharzes, um Zanamivirmethylester zu erhalten . Dieser Ester reagiert dann unter alkalischen Bedingungen mit Dimethylcarbonat zu einer Zwischenverbindung . Anschließende Reaktionen mit Methyliodid und einem Alkali, gefolgt von der pH-Einstellung mit einem Kationenaustauscherharz, ergeben eine weitere Zwischenverbindung . Schließlich reagiert diese Zwischenverbindung mit Octanoylchlorid zu Laninamiviroctanoat . Dieses Verfahren zeichnet sich durch seine Einfachheit, niedrigen Kosten, niedrigen Energieverbrauch und hohe Reinheit des Produkts aus .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: this compound kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung ihrer funktionellen Gruppen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Methanol, Dimethylcarbonat, Methyliodid und Octanoylchlorid.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Laninamiviroctanoat.

Analyse Chemischer Reaktionen

Laninamivir undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include methanol, dimethyl carbonate, methyl iodide, and octanoyl chloride.

Major Products: The major product formed from these reactions is this compound octanoate.

Wissenschaftliche Forschungsanwendungen

Laninamivir hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: In der Chemie wird this compound wegen seiner einzigartigen strukturellen Eigenschaften und seiner Wechselwirkungen mit verschiedenen Reagenzien untersucht.

Biologie: In der Biologie wird es verwendet, um die Mechanismen der Virushemmung und -resistenz zu untersuchen.

Medizin: this compound wird hauptsächlich in der Medizin zur Behandlung und Vorbeugung von Influenza eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Neuraminidase-Enzym des Influenzavirus hemmt . Dieses Enzym ist für die Freisetzung neuer Viruspartikel aus infizierten Zellen unerlässlich. Durch die Hemmung der Neuraminidase verhindert this compound die Ausbreitung des Virus im Respirationstrakt . Die Verbindung bindet an die aktive Stelle der Neuraminidase und induziert Konformationsänderungen, die ihre Aktivität hemmen .

Wirkmechanismus

Laninamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . This enzyme is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the respiratory tract . The compound binds to the active site of neuraminidase, inducing conformational changes that inhibit its activity .

Vergleich Mit ähnlichen Verbindungen

Laninamivir wird mit anderen Neuraminidase-Inhibitoren wie Oseltamivir, Zanamivir und Peramivir verglichen . Während all diese Verbindungen das Neuraminidase-Enzym anvisieren, ist this compound aufgrund seiner lang anhaltenden Wirkung und Wirksamkeit gegen Oseltamivir-resistente Stämme einzigartig . Ähnliche Verbindungen sind:

Oseltamivir: Unter dem Namen Tamiflu vermarktet, ist es ein oraler Neuraminidase-Inhibitor.

Zanamivir: Unter dem Namen Relenza vermarktet, ist es ein inhalativer Neuraminidase-Inhibitor.

Peramivir: Unter dem Namen Rapivab vermarktet, ist es ein intravenöser Neuraminidase-Inhibitor.

Die lang anhaltende Wirkung und die Einzeldosis-Verabreichung von this compound machen es zu einer einzigartigen und wertvollen Option in der Behandlung und Vorbeugung von Influenza .

Eigenschaften

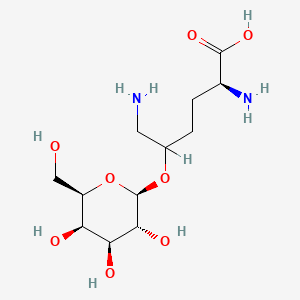

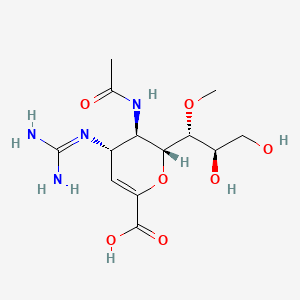

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRRHYPPQFELSF-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942457 | |

| Record name | Laninamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203120-17-6 | |

| Record name | Laninamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laninamivir [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laninamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laninamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANINAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.